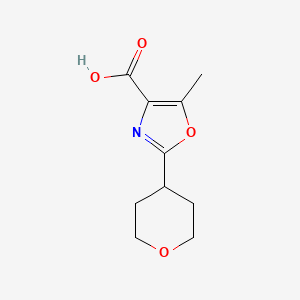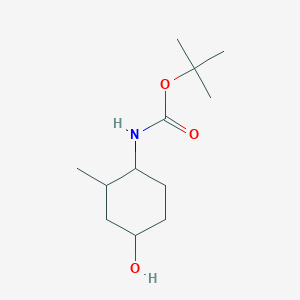
tert-butylN-(4-hydroxy-2-methylcyclohexyl)carbamate,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate, Mixture of diastereomers, is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.3159 . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate group attached to a cyclohexyl ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Méthodes De Préparation
The synthesis of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl isocyanate with 4-hydroxy-2-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Lacks the methyl group on the cyclohexyl ring.
tert-Butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate: Has the methyl group in a different position on the cyclohexyl ring.
The uniqueness of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate lies in its specific stereochemistry and the presence of both the hydroxy and methyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |
Clé InChI |
LSHKCRYYYZBVLM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
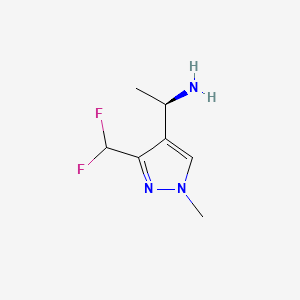
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
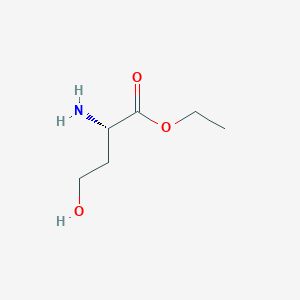

![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
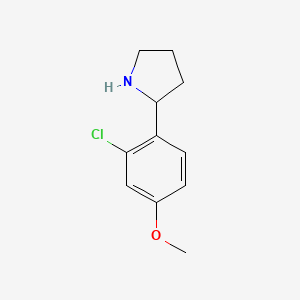
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
amino}acetic acid](/img/structure/B13563005.png)
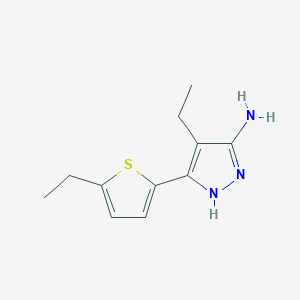
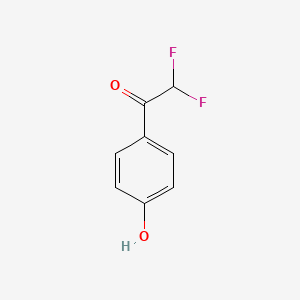
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
